1-Phenyl-1H-1lambda~5~-phosphindol-1-one
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Overview
Description
1-Phenyl-1H-phosphindole 1-oxide is a heterocyclic compound with the molecular formula C₁₄H₁₁OP. It is a derivative of phosphindole, characterized by the presence of a phenyl group and an oxide group attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-phosphindole 1-oxide can be synthesized through several methods. One common approach involves the reaction of 3-(phenylethynyl)aniline with diphenylphosphine oxide in the presence of a radical initiator such as di-tert-butyl peroxide (DTBP) and magnesium nitrate hexahydrate (Mg(NO₃)₂•6H₂O) in 1,4-dioxane under air conditions . This reaction proceeds through a P-centered radical-triggered [3 + 2] cyclization and deamination process, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-1H-phosphindole 1-oxide are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-phosphindole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or phosphindole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphindole oxides with higher oxidation states, while substitution reactions can introduce various functional groups onto the phenyl or phosphindole rings.
Scientific Research Applications
1-Phenyl-1H-phosphindole 1-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphindole derivatives and as a ligand in coordination chemistry.
Medicine: Research has shown that phosphindole oxides can act as photosensitizers in photodynamic therapy (PDT) for cancer treatment. .
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-phosphindole 1-oxide, particularly in photodynamic therapy, involves the generation of reactive oxygen species (ROS) upon light activation. These ROS induce endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy in cancer cells . The compound selectively accumulates in the ER, where it exerts its effects by disrupting cellular homeostasis and triggering cell death pathways.
Comparison with Similar Compounds
- 1-Phenyl-2,3-dihydro-1H-phosphindole 1-oxide
- 1-Phenyl-1-benzophosphole 1-oxide
- Benzo[b]phosphole oxide
Comparison: 1-Phenyl-1H-phosphindole 1-oxide is unique due to its specific substitution pattern and the presence of both a phenyl group and an oxide group on the phosphindole ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other phosphindole derivatives. For instance, the presence of the oxide group enhances its ability to participate in oxidation-reduction reactions and increases its potential as a photosensitizer in photodynamic therapy .
Properties
CAS No. |
31236-97-2 |
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Molecular Formula |
C14H11OP |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
1-phenylphosphindole 1-oxide |
InChI |
InChI=1S/C14H11OP/c15-16(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16/h1-11H |
InChI Key |
GJEKDPFHYOELGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)C=CC3=CC=CC=C23 |
Origin of Product |
United States |
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